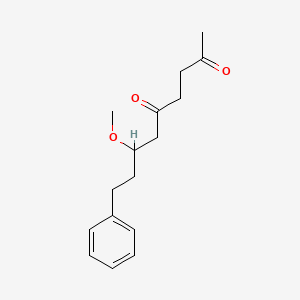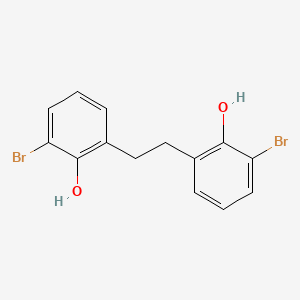
(2S,6S)-2,6-Dimethyldodecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-2,6-Dimethyldodecan-1-OL is a chiral alcohol with the molecular formula C14H30O. This compound is characterized by its two methyl groups attached to the second and sixth carbon atoms of a dodecane chain, with a hydroxyl group at the first carbon. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldodecan-1-OL can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives using [Rh(I)(COD)-(S,S)- or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst can produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
(2S,6S)-2,6-Dimethyldodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
科学研究应用
(2S,6S)-2,6-Dimethyldodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2S,6S)-2,6-Dimethyldodecan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its interactions with enzymes and receptors, affecting its biological activity.
相似化合物的比较
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-OL: The enantiomer of (2S,6S)-2,6-Dimethyldodecan-1-OL with different spatial arrangement.
(2S,6S)-2,6-Diaminopimelic Acid: A structurally similar compound with amino groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
属性
CAS 编号 |
647035-20-9 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC 名称 |
(2S,6S)-2,6-dimethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15/h13-15H,4-12H2,1-3H3/t13-,14-/m0/s1 |
InChI 键 |
VSUINCXVORTITQ-KBPBESRZSA-N |
手性 SMILES |
CCCCCC[C@H](C)CCC[C@H](C)CO |
规范 SMILES |
CCCCCCC(C)CCCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
